molecular formula C41H36O3 B8792897 1,3-Bis(trityloxy)propan-2-ol CAS No. 5443-10-7

1,3-Bis(trityloxy)propan-2-ol

Cat. No.: B8792897
CAS No.: 5443-10-7
M. Wt: 576.7 g/mol
InChI Key: RTMHETZUWPSOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(trityloxy)propan-2-ol is a useful research compound. Its molecular formula is C41H36O3 and its molecular weight is 576.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

5443-10-7

Molecular Formula

C41H36O3

Molecular Weight

576.7 g/mol

IUPAC Name

1,3-ditrityloxypropan-2-ol

InChI

InChI=1S/C41H36O3/c42-39(31-43-40(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)32-44-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39,42H,31-32H2

InChI Key

RTMHETZUWPSOMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glycerol (5.0 g, 54.28 mmol) was dried by coevaporations with dry pyridine and dissolved in the same solvent (100 mL). Trityl chloride (45 g, 0.16 mol) was added portionwise, and the mixture was stirred overnight at RT. All volatiles were removed in vacuo. The residue was dissolved in dichloromethane, washed twice with sat NaHCO3 and dried over Na2SO4. Precipitation from diethyl ether gave the title compound (30 g). 1H NMR (CDCl3): 7.40-7.22 (30H) 3.94 (1H, m); 3.29 (4H, m); 2.29 (1H, d, J 5.9). ESI-TOF MS: required for C41H36NaO3+599.26 (M+Na+), found 599.21.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
100 mL
Type
solvent
Reaction Step Three

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